

1-(5-Methylpyridin-2-yl)ethanamine molecular structure and weight

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Compound of Interest

Compound Name: 1-(5-Methylpyridin-2-yl)ethanamine

Cat. No.: B1418833

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An In-depth Technical Guide to **1-(5-Methylpyridin-2-yl)ethanamine**

Abstract

1-(5-Methylpyridin-2-yl)ethanamine is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its structure, which incorporates a methyl-substituted pyridine ring and a chiral center adjacent to the nitrogen atom, makes it a highly valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, precise molecular weight, key physicochemical properties, a validated synthetic protocol, and its applications. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Introduction: Strategic Importance in Synthesis

In the landscape of modern drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, in particular, serve as foundational components for a vast array of therapeutic agents, as the stereochemistry of an active pharmaceutical ingredient (API) often dictates its efficacy and safety profile. **1-(5-Methylpyridin-2-yl)ethanamine** emerges as a strategically important synthon for several key reasons:

- **Pyridyl Scaffold:** The pyridine ring is a prevalent heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and

modulate the pKa and solubility of a molecule.

- **Chiral Center:** The ethylamine side chain provides a crucial stereocenter, allowing for enantioselective interactions with biological targets like enzymes and receptors.
- **Methyl Substitution:** The methyl group at the 5-position of the pyridine ring subtly alters the electronic properties and lipophilicity of the scaffold, offering a vector for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide aims to consolidate the essential technical data for this compound, providing a reliable resource for its effective implementation in research and development workflows.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of its application. This section details the fundamental structural and identifying information for **1-(5-Methylpyridin-2-yl)ethanamine**.

Nomenclature and Formula

- IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-amine
- Molecular Formula: $C_8H_{12}N_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

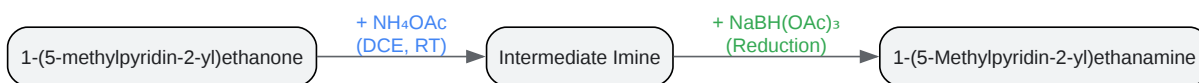
Key Chemical Identifiers

For unambiguous database searching and regulatory documentation, the following identifiers are critical.

Identifier	Value
CAS Number	885277-04-3 [1] [2] [5]
Canonical SMILES	<chem>CC1=CN=C(C=C1)C(C)N</chem>
InChI	InChI=1S/C8H12N2/c1-6-3-4-8(10)9-7(2)5-6/h3-5,7H,10H2,1-2H3
InChIKey	BQJCRGOMGJHFN-UHFFFAOYSA-N

Structural Elucidation

The two-dimensional structure of the molecule highlights the connectivity of the pyridine ring, the C5-methyl group, and the C2-ethylamine substituent.



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